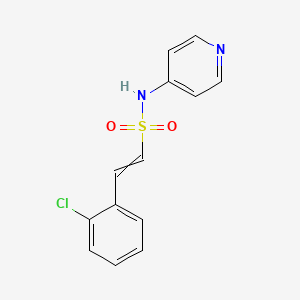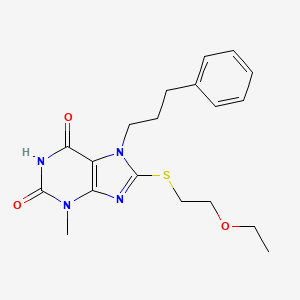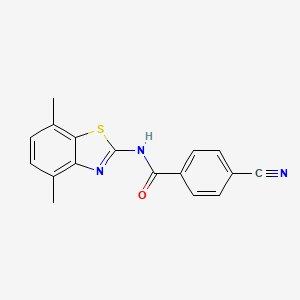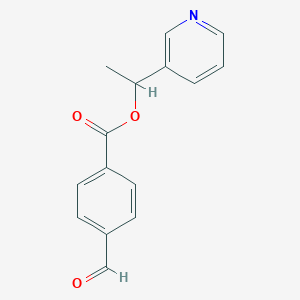
3-(3,4,5-Trifluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenyl)pyrrolidine is a chemical compound with the CAS Number: 1260830-09-8 . It has a molecular weight of 201.19 . The IUPAC name for this compound is This compound .
Molecular Structure Analysis
The InChI code forThis compound is 1S/C10H10F3N/c11-8-3-7 (4-9 (12)10 (8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2 . This indicates the presence of a pyrrolidine ring attached to a trifluorophenyl group. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Pyrrolidine Synthesis and Applications
Pyrrolidines, including variants like 3-(3,4,5-Trifluorophenyl)pyrrolidine, are significant in the field of chemistry due to their biological effects and applications in medicine and industry, such as in dyes and agrochemicals. The study of pyrrolidine chemistry, including the synthesis of various derivatives through reactions like [3+2] cycloaddition, is crucial for advancing scientific understanding and practical applications (Żmigrodzka et al., 2022).
Use as Chiral Solvating Agents
Pyrrolidine derivatives have been synthesized and evaluated as chiral solvating agents for NMR analysis of chiral compounds. Their synthesis methods, like that of (S)-2-(diphenylmethyl)pyrrolidine, play a vital role in facilitating structural analysis in organic chemistry and medicinal research (Bailey et al., 1997).
Fluoroionophore Development
Pyrrolidine-based fluoroionophores, synthesized through methodologies like click chemistry, are used as selective chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl fluoroionophore has shown selective sensing capabilities for ions like Al(3+) (Maity & Govindaraju, 2010).
Medical Research: DPP-4 Inhibitors
In medical research, pyrrolidine derivatives have been developed as inhibitors of dipeptidyl peptidase IV (DPP-4), essential for the treatment of type 2 diabetes. This involves the synthesis of complex pyrrolidine structures and their evaluation in pharmacological models (Andrews et al., 2011).
Cyclisation Reactions
Pyrrolidines are also pivotal in cyclisation reactions. For instance, trifluoromethanesulfonic acid catalyzes the cyclisation of homoallylic sulfonamides to pyrrolidines, aiding in the efficient formation of polycyclic systems and advancing synthetic methodologies in organic chemistry (Haskins & Knight, 2002).
Organic Photoluminescent and Magnetic Properties
In the field of materials science, pyrrolidine derivatives have been used in synthesizing compounds with unique photoluminescent and magnetic properties. These properties are essential for applications in optoelectronics and materials chemistry (Pointillart et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a way that leads to changes in cellular processes . The specific interactions and resulting changes for 3-(3,4,5-Trifluorophenyl)pyrrolidine would need further investigation.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects . The exact pathways and effects for this compound would require more detailed study.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The effects would depend on the specific targets and pathways influenced by this compound . More detailed research would be needed to describe these effects.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-(3,4,5-trifluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSDWOQIXNBUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)
![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)



![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/no-structure.png)

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)

![4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2559113.png)
